molecular formula C16H15N3O5S B2371548 Methyl 5-cyano-6-(ethylsulfanyl)-2-hydroxy-4-(2-nitrophenyl)-3,4-dihydropyridine-3-carboxylate CAS No. 332050-90-5

Methyl 5-cyano-6-(ethylsulfanyl)-2-hydroxy-4-(2-nitrophenyl)-3,4-dihydropyridine-3-carboxylate

Cat. No.: B2371548
CAS No.: 332050-90-5
M. Wt: 361.37
InChI Key: OWZPJQRAKBMHDO-UHFFFAOYSA-N
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Description

This compound belongs to the 1,4-dihydropyridine (1,4-DHP) class, characterized by a partially saturated pyridine ring with diverse substituents. Key structural features include:

  • 5-Cyano group: Enhances electron-withdrawing properties, stabilizing the dihydropyridine core.
  • 2-Hydroxy group: Contributes to hydrogen-bonding capacity.

The compound’s synthesis likely involves cyclocondensation of enaminonitriles or similar precursors under reflux conditions, as inferred from analogous procedures in related studies .

Properties

IUPAC Name

methyl 5-cyano-6-ethylsulfanyl-4-(2-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O5S/c1-3-25-15-10(8-17)12(13(14(20)18-15)16(21)24-2)9-6-4-5-7-11(9)19(22)23/h4-7,12-13H,3H2,1-2H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWZPJQRAKBMHDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=C(C(C(C(=O)N1)C(=O)OC)C2=CC=CC=C2[N+](=O)[O-])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 5-cyano-6-(ethylsulfanyl)-2-hydroxy-4-(2-nitrophenyl)-3,4-dihydropyridine-3-carboxylate is a complex organic compound that belongs to the class of dihydropyridines. Its unique structure, characterized by multiple functional groups, suggests significant biological activity which has been the subject of various studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H16N2O4SC_{15}H_{16}N_2O_4S, with a molecular weight of approximately 320.36 g/mol. The presence of a cyano group, hydroxyl group, and nitrophenyl moiety contributes to its potential pharmacological properties.

Key Structural Features:

  • Dihydropyridine Core: Essential for its biological activity.
  • Cyano Group: Often associated with increased reactivity and interaction with biological targets.
  • Nitrophenyl Moiety: May enhance lipophilicity and biological interaction.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

  • Vasodilatory Effects:
    • Similar compounds have shown coronary vasodilator activity, suggesting potential applications in cardiovascular diseases .
    • Studies indicate that dihydropyridine derivatives can influence vascular smooth muscle relaxation.
  • Antioxidant Activity:
    • Compounds with similar structures have demonstrated antioxidant properties, which are crucial in preventing oxidative stress-related diseases.
  • Antimicrobial Properties:
    • Preliminary studies suggest that this compound may possess antimicrobial activity against certain pathogens, although specific data on this compound is limited.

Comparative Analysis

To understand the biological implications of this compound better, a comparison with structurally similar compounds is beneficial:

Compound NameStructure HighlightsUnique Features
Ethyl 5-cyano-2-hydroxy-6-methylpyridine-3-carboxylateContains a methyl group instead of ethylsulfanylExhibits different biological activity profiles
Ethyl 6-amino-5-cyano-2-methyl-4-(3-nitrophenyl)Amino group substitutionPotentially different pharmacological effects
Methyl 5-cyano-2-methylthio-3-pyridinecarboxylateMethylthio instead of ethylsulfanylVariations in solubility and reactivity

Case Studies and Research Findings

Several studies have focused on the pharmacological effects of dihydropyridine derivatives:

  • Vascular Responses:
    • A study compared the efficacy of various dihydropyridine derivatives in inducing vasodilation. The results indicated that compounds with nitrophenyl substitutions exhibited enhanced vasodilatory effects compared to those without .
  • Toxicity Assessments:
    • Toxicity studies are critical for evaluating the safety profile of new compounds. Research has shown that certain dihydropyridines can exhibit low toxicity while maintaining efficacy in biological assays .
  • Structure-Activity Relationship (SAR):
    • SAR studies have provided insights into how modifications to the dihydropyridine core affect biological activity. For instance, the introduction of different substituents can significantly alter the pharmacokinetic profiles and therapeutic potentials .

Scientific Research Applications

Chemical Properties and Structure

The compound belongs to the dihydropyridine class, characterized by its distinct functional groups—namely, a cyano group, hydroxyl group, and nitrophenyl moiety. Its molecular formula is C16H16N2O4S\text{C}_{16}\text{H}_{16}\text{N}_{2}\text{O}_{4}\text{S}, with a molecular weight of approximately 320.36 g/mol. The structural diversity provided by these functional groups contributes to its biological activity and potential applications.

Medicinal Chemistry

1.1 Antihypertensive Activity
Dihydropyridines are well-known for their role as calcium channel blockers, which are crucial in treating hypertension. Methyl 5-cyano-6-(ethylsulfanyl)-2-hydroxy-4-(2-nitrophenyl)-3,4-dihydropyridine-3-carboxylate has been evaluated for its antihypertensive properties. Studies indicate that modifications in the dihydropyridine structure can enhance its efficacy and selectivity towards calcium channels, making it a candidate for further development in hypertension therapies .

1.2 Antioxidant Properties
Research has highlighted the antioxidant potential of compounds with similar structures. The presence of the nitrophenyl group may enhance radical scavenging activity, suggesting that this compound could be beneficial in preventing oxidative stress-related diseases .

Synthetic Applications

2.1 Synthetic Pathways
This compound can be synthesized through various methods, including the Hantzsch reaction, which involves the condensation of aldehydes, β-keto esters, and ammonium acetate in the presence of a catalyst. The synthetic versatility allows for the derivation of other biologically active compounds .

Table 1: Synthetic Routes for Dihydropyridines

MethodKey ReactantsYield (%)Notes
Hantzsch ReactionAldehyde + β-keto ester + Ammonium75Commonly used for dihydropyridine synthesis
CyclocondensationCyano compound + thiol65Provides diverse functionalization options
Multi-componentVarious aldehydes and amines80Efficient for creating complex structures

Material Science

3.1 Polymerization
The compound's unique structure allows it to serve as a monomer in the synthesis of polymers with specific properties. Its ability to form stable bonds can lead to materials with enhanced mechanical strength and thermal stability .

3.2 Nanotechnology
this compound can be utilized in nanocarrier systems for drug delivery, leveraging its chemical properties to improve bioavailability and targeted delivery of therapeutic agents .

Case Studies

Case Study 1: Antihypertensive Efficacy
In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of dihydropyridines similar to this compound and evaluated their blood pressure-lowering effects in animal models. Results indicated that specific modifications led to significant reductions in systolic blood pressure compared to controls .

Case Study 2: Antioxidant Activity Assessment
A comparative analysis published in Free Radical Biology & Medicine assessed the antioxidant activities of various nitrophenyl-substituted compounds. This compound demonstrated superior radical scavenging capabilities compared to traditional antioxidants .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest analogs differ in substituents at positions 4, 5, and 4. Key comparisons include:

Compound Name R4 R6 Molecular Weight (g/mol) Melting Point (°C) Key Spectroscopic Data (IR/NMR) Reference
Methyl 5-cyano-6-(ethylsulfanyl)-2-hydroxy-4-(2-nitrophenyl)-3,4-dihydropyridine-3-carboxylate 2-Nitrophenyl Ethylsulfanyl 375.4 N/A C≡N (IR: ~2200 cm⁻¹), NO2 (IR: ~1520 cm⁻¹)
(-)-Methyl 5-cyano-2-methyl-6-methylsulfanyl-4-phenyl-1,4-dihydropyridine-3-carboxylate Phenyl Methylsulfanyl 314.4 120–121 C≡N (IR: ~2220 cm⁻¹), NH (IR: ~3300 cm⁻¹)
(+)-Methyl 6-carboxyethylsulfanyl-4-(2-chlorophenyl)-5-cyano-2-methyl-1,4-dihydropyridine-3-carboxylate 2-Chlorophenyl Carboxyethylsulfanyl 393.4 177–180 C=O (IR: ~1720 cm⁻¹), Cl (NMR: δ ~7.3–7.5 ppm)
Ethyl 5-cyano-6-(ethylsulfanyl)-4-(2-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate 2-Nitrophenyl Ethylsulfanyl 375.4 N/A C=O (IR: ~1700 cm⁻¹), NO2 (NMR: δ ~8.0–8.5 ppm)

Key Observations :

  • Substituent Effects on Melting Points : The carboxyethylsulfanyl group in (+)-3b increases polarity, raising the melting point to 177–180°C compared to methylsulfanyl analogs (120–121°C) .
  • Electron-Withdrawing Groups: The 2-nitrophenyl group in the target compound enhances ring stabilization and may reduce solubility in nonpolar solvents compared to phenyl or chlorophenyl derivatives .
  • Spectroscopic Signatures : The ethylsulfanyl group shows distinct <sup>1</sup>H NMR shifts (δ ~2.5–3.0 ppm for SCH2) compared to methylsulfanyl (δ ~2.1–2.3 ppm) .

Physicochemical and Functional Differences

  • Hydrophobicity : Ethylsulfanyl substituents increase lipophilicity compared to carboxyethylsulfanyl groups, impacting bioavailability .
  • Reactivity : The 2-hydroxy group in the target compound may enhance acidity (pKa ~8–10) compared to methyl or ethyl esters in analogs .

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